Triethylarsine
Description
Structure
2D Structure
Properties
IUPAC Name |
triethylarsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15As/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVNWQJKWKSDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[As](CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15As | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210702 | |
| Record name | Arsine triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-75-4 | |
| Record name | Triethylarsine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylarsine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsine triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylarsine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIETHYLARSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M992L6PA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization of Triethylarsine Within Organoarsenic Chemistry
Organoarsenic chemistry is the study of chemical compounds containing a bond between arsenic and carbon. wikipedia.org Within this broad field, triethylarsine ((C2H5)3As) is a key example of a symmetrical organoarsenic(III) compound. wikipedia.orgontosight.ai These compounds, which also include trimethylarsine (B50810) and triphenylarsine, are notable for their role as ligands in coordination chemistry. wikipedia.org They share similarities with phosphine (B1218219) ligands but are generally less basic. wikipedia.org
This compound is a colorless, oily liquid with a distinct odor. ontosight.ai Its arsenic atom possesses a lone pair of electrons, which imparts both basic and nucleophilic characteristics to the molecule. ontosight.ai This allows it to form complexes with a variety of metal ions, making it a valuable reagent in organometallic chemistry and a component in the synthesis of other organoarsenic compounds. ontosight.ai
The properties of this compound make it a subject of interest in various applications. It has been explored as a ligand in transition metal complexes used for catalysis and has been considered as an intermediate in the synthesis of certain pharmaceutical compounds, though its application in the latter is limited. ontosight.ai
Historical Development and Theoretical Significance in Organoarsenic Compound Studies
The study of organoarsenic compounds has a rich history, with the discovery of cacodyl (B8556844) in 1760 marking the synthesis of one of the first organometallic compounds. wikipedia.org While the initial synthesis of triethylarsine is not as prominently documented, its study is part of the broader exploration of organoarsenicals that gained momentum with the development of compounds like Salvarsan, an early pharmaceutical. wikipedia.org
The theoretical significance of this compound lies in its utility as a model compound for understanding the fundamental properties and reactions of organoarsenic species. Its synthesis can be achieved through various methods, including the reaction of arsenic trichloride (B1173362) with organometallic reagents. google.com A notable synthesis route involves the comproportionation reaction between a trialkyl arsine, such as this compound, and an arsenic halide. google.com
Research into the reactions of this compound has provided valuable insights into its chemical behavior. For instance, its reaction with iodomethane (B122720) in the presence of mercuric iodide yields different arsonium (B1239301) triiodomercury(II) and tetraiodomercury(II) derivatives, demonstrating the compound's reactivity and the stability of its complexes. cdnsciencepub.com Furthermore, studies on the kinetics of reactions involving this compound and its derivatives have helped to elucidate reaction mechanisms and the influence of impurities on reaction rates. The compound's thermodynamic properties, such as its heat capacity and thermodynamic functions, have also been a subject of investigation. begellhouse.com
Current Research Landscape and Emerging Academic Challenges for Triethylarsine
Established Synthetic Pathways for this compound
The synthesis of this compound can be achieved through several established methods, with reactions involving organometallic reagents being the most prominent. Alternative routes provide access to related alkylarsines and functionalized derivatives.
Synthesis via Organometallic Reagents (e.g., Grignard Reagents)
The most common and direct method for synthesizing trialkylarsines, including this compound, involves the reaction of an arsenic trihalide with a suitable Grignard reagent. ias.ac.inscribd.com This reaction provides a versatile route to a wide array of triorganoarsines.
The synthesis of this compound is typically accomplished by reacting arsenic trichloride (B1173362) (AsCl₃) with ethylmagnesium bromide (C₂H₅MgBr), the Grignard reagent derived from bromoethane. elsevier.com The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the highly reactive Grignard reagent from reacting with water. scribd.com The ethyl groups from the Grignard reagent displace the chloride ions on the arsenic center, leading to the formation of this compound and magnesium halides as byproducts. A similar method is used to produce trimethylarsine (B50810) by reacting arsenic trichloride with methylmagnesium iodide. nih.gov
General Reaction: AsCl₃ + 3 C₂H₅MgBr → As(C₂H₅)₃ + 3 MgBrCl
This method is highly effective for creating carbon-arsenic bonds and is a foundational technique in organoarsenic chemistry. ias.ac.in
Alternative Synthetic Routes to this compound and Related Alkylarsines
Beyond the use of Grignard reagents, other synthetic strategies exist for the preparation and modification of this compound and other alkylarsines.
One such alternative is the redistribution reaction . This method involves reacting a trialkylarsine with an arsenic trihalide. For instance, reacting this compound with arsenic trichloride can yield ethyldibromoarsine or other mixed alkylhaloarsines, depending on the stoichiometry and reaction conditions. researchgate.net A specific example involves the reaction of this compound and arsenic trichloride in hexane, which, after refluxing and heating, can produce diethylarsenic chloride. google.com
Another approach involves the cleavage of specific groups from a pre-existing organoarsine compound. For example, if an arsenic atom is bonded to a benzyl (B1604629) or allyl group, these groups can be selectively removed using reagents like lithium aluminum hydride or potassium cyanide, respectively. thieme-connect.de This allows for the synthesis of arsines with different alkyl substituents.
Furthermore, monoalkylarsines can be prepared by reacting arsine gas (AsH₃) with an alkene in the presence of a catalyst. google.com This method offers a pathway to simpler alkylarsines, which can be starting materials for more complex derivatives.
Coordination Chemistry and Ligand Properties of this compound
This compound functions as a Lewis base or ligand, donating its lone pair of electrons on the arsenic atom to form coordination complexes with metal centers. Its electronic and steric properties play a crucial role in determining the structure and reactivity of these complexes.
Complex Formation with Transition Metal Halides (e.g., Copper(I), Platinum(II), Tin(IV))
This compound readily forms stable complexes with a variety of transition metal halides.
Tin(IV) Halides: this compound reacts with tin(IV) halides, such as tin(IV) chloride (SnCl₄) and tin(IV) bromide (SnBr₄), to form octahedral complexes. soton.ac.ukrsc.org Spectroscopic and structural studies have confirmed that these complexes typically adopt a trans configuration, with the formula [SnX₄(AsEt₃)₂] (where X = Cl, Br). soton.ac.uk Attempts to isolate the corresponding iodide complex, [SnI₄(AsEt₃)₂], have been unsuccessful. soton.ac.uk
Platinum(II) Halides: As a soft ligand, this compound forms stable square-planar complexes with platinum(II) halides. researchgate.net The reaction of this compound with a platinum(II) source, such as K₂[PtCl₄], leads to the formation of complexes like cis-[PtCl₂(AsEt₃)₂]. researchgate.net The stereochemistry of these complexes is highly dependent on the trans effect of the ligands involved. nih.gov
Copper(I) Halides: Copper(I) halides (CuX, where X = Cl, Br, I) are known to form a wide variety of coordination polymers and discrete complexes with phosphine (B1218219) and arsine ligands. cmu.edunih.gov this compound coordinates with copper(I) halides to form complexes whose structures can vary from simple monomers or dimers to more complex polymeric chains, often featuring rhomboid Cu₂X₂ cores. nih.govresearchgate.net
Complexes with other transition metals, such as cobalt(II), have also been reported. acs.org
Influence of this compound as a Ligand on Metal Center Reactivity and Structure
The coordination of this compound to a metal center significantly influences the metal's electronic and steric environment, which in turn dictates the geometry and reactivity of the complex. thieme-connect.de
In octahedral complexes, such as those with tin(IV), the steric bulk of the two this compound ligands favors a trans arrangement to minimize steric hindrance. soton.ac.ukrsc.org The electronic properties of the arsine ligand also affect the reactivity of the complex. For example, the complex trans-[SnCl₄(AsEt₃)₂] can be converted by trimethylsilyltriflate (TMSOTf) into [SnCl₃(AsEt₃)₂(OTf)], where one chloride ligand is substituted by a triflate group. soton.ac.uk
In square-planar platinum(II) complexes, the properties of the this compound ligand are critical. The trans influence—the effect of a coordinated ligand on the lability of the ligand opposite to it—is a key factor. The electronic donating ability and steric size of this compound affect the bond lengths and angles within the complex, as well as its stability and subsequent reactivity in processes like ligand substitution or oxidative addition. researchgate.netnih.gov
The reactivity of rhodium(I) complexes has also been shown to be influenced by this compound. Studies have demonstrated that the addition of this compound to certain rhodium(I) complexes can induce an intramolecular electron transfer, leading to the formation of pentacoordinated rhodium(II) species. osti.gov
Spectroscopic and Structural Characterization of this compound Metal Complexes
A variety of spectroscopic and analytical techniques are employed to characterize this compound metal complexes, providing detailed insights into their structure and bonding. ias.ac.inresearchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. For example, the crystal structure of trans-[SnCl₄(AsEt₃)₂] has been determined, confirming its octahedral geometry and the trans orientation of the this compound ligands. soton.ac.uk This technique provides precise data on bond lengths and angles. ajol.info Similarly, the structure of cis-[PtCl₂(AsEt₃)₂] has been established, showing a distorted square-planar geometry around the platinum atom. researchgate.net
NMR Spectroscopy: Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these complexes in solution. rsc.org ¹H and ¹³C NMR spectra provide information about the ethyl groups of the ligand, while ³¹P NMR is used for analogous phosphine complexes. rsc.org For tin complexes, ¹¹⁹Sn NMR is particularly informative, with chemical shifts indicating changes in the coordination environment of the tin atom upon complexation or further reaction. soton.ac.ukrsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational frequencies within the complexes. rsc.org For instance, in tin complexes, the Sn-Cl stretching vibrations can be observed, and shifts in these frequencies can provide evidence of changes in coordination.
Below are tables summarizing key spectroscopic data for representative this compound complexes.
Table 1: Selected ¹¹⁹Sn NMR Data for this compound-Tin(IV) Complexes
| Complex | Solvent | ¹¹⁹Sn Chemical Shift (δ / ppm) | Reference |
|---|---|---|---|
| trans-[SnCl₄(AsEt₃)₂] | CH₂Cl₂ | -676 | rsc.org |
| trans-[SnBr₄(AsEt₃)₂] | CH₂Cl₂ | -933 | rsc.org |
| [SnCl₃(AsEt₃)₂(OTf)] | CH₂Cl₂ | -616 | rsc.org |
Table 2: Selected X-ray Crystallography Data for trans-[SnCl₄(AsEt₃)₂]
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | soton.ac.uk |
| Space Group | P2₁/n | soton.ac.uk |
| Sn-As Bond Length (Å) | 2.6738(3) | soton.ac.uk |
| Sn-Cl Bond Length (Å) | 2.4231(7), 2.4243(7) | soton.ac.uk |
| As-Sn-As Angle (°) | 180.0 | soton.ac.uk |
| Cl-Sn-Cl Angle (°) | 90.02(3) - 90.54(3) | soton.ac.uk |
Organic Reactions Involving this compound
This compound, a tertiary arsine, exhibits a range of reactivity, participating in reactions with halogenating agents, addition reactions with fluorinated compounds, radical reaction pathways, and oxidative transformations.
This compound reacts with halogenating agents like cyanogen (B1215507) bromide to form an unstable additive product, this compound cyanobromide. royalsocietypublishing.org This product is susceptible to hydrolysis in the presence of moisture, converting to this compound hydroxybromide. royalsocietypublishing.org The initial reaction involves the nucleophilic arsenic atom of this compound attacking the electrophilic cyanogen bromide.
The general reaction can be represented as: (C₂H₅)₃As + CNBr → (C₂H₅)₃As(CN)Br
This behavior is analogous to the reactions of other tertiary arsines and stibines with cyanogen bromide, which also form unstable cyanobromide adducts. royalsocietypublishing.org For instance, trimethylstibine reacts with cyanogen bromide in ethereal solution to yield trimethylstibine cyanobromide, which can be hydrolyzed to trimethylstibine hydroxybromide. royalsocietypublishing.org
A summary of the reaction of this compound with cyanogen bromide is presented in the table below.
| Reactant | Reagent | Product | Conditions |
| This compound | Cyanogen Bromide | This compound cyanobromide | Inert atmosphere |
| This compound cyanobromide | Moist air | This compound hydroxybromide | Hydrolysis |
This compound can undergo addition reactions with certain fluorinated compounds. For example, its reaction with trifluoroiodomethane at elevated temperatures (100°C) produces diethyltrifluoromethylarsine, although in low yield. cdnsciencepub.com This reaction involves the displacement of iodine from trifluoroiodomethane by the this compound.
The reaction is as follows: (C₂H₅)₃As + CF₃I → (C₂H₅)₂AsCF₃ + C₂H₅I
It is noteworthy that at lower temperatures (20°C), no significant reaction is observed between this compound and trifluoroiodomethane. cdnsciencepub.com The reaction of this compound with other fluorinated compounds, such as those used in the synthesis of fluorinated organic molecules, often involves the use of reagents like triethylamine (B128534) trihydrofluoride. chemicalbook.combenthamopen.comorgsyn.org
A data table summarizing the addition reaction of this compound with trifluoroiodomethane is provided below.
| Reactant | Reagent | Product | Temperature (°C) | Yield |
| This compound | Trifluoroiodomethane | Diethyltrifluoromethylarsine | 100 | Low |
| This compound | Trifluoroiodomethane | No significant reaction | 20 | - |
This compound can be involved in radical reactions, particularly in pyrolysis. globalauthorid.com The thermal decomposition of this compound can proceed through radical pathways, although specific radical processes observed for other organometallic compounds may not be as prevalent for this compound. osti.gov The study of radical reactions is crucial for understanding the mechanisms of chemical vapor deposition processes involving organoarsenic compounds.
Triethylborane is known to induce free-radical reactions with alkyl iodides and β-nitrostyrenes, suggesting that similar organometallic compounds like this compound could participate in radical-mediated transformations. organic-chemistry.org In these reactions, a radical initiator, often oxygen from the air, generates radicals that can then react with other organic molecules. organic-chemistry.org The general scheme for radical reactions involves initiation, propagation, and termination steps. libretexts.orglibretexts.org
This compound can undergo oxidative transformations. The photosensitized oxidation of triethylamine has been studied, and similar mechanisms may apply to this compound. rsc.org These reactions can proceed through both singlet oxygen and radical pathways. rsc.org
In the context of catalysis, this compound can act as a ligand in metal complexes that catalyze reactions like cyclodimerization. google.comi.moscowgoogle.com For example, it is mentioned as a potential ligand for Group 10 metal complexes used in the addition polymerization of norbornene-type monomers. google.comgoogle.com The electronic and steric properties of the arsine ligand can influence the catalytic activity and selectivity of the metal center.
An example of an oxidative reaction is the formation of this compound diiodide from the reaction of this compound with ethyl iodide. cia.gov
Radical Reaction Pathways of this compound
Mechanistic Studies of this compound Reactivity
Mechanistic studies provide insight into the pathways by which this compound participates in chemical reactions.
The reaction of tertiary arsines with halogenating agents like cyanogen bromide is understood to proceed via nucleophilic attack of the arsine on the halogenating agent. royalsocietypublishing.org In the case of cyanogen bromide, the arsenic atom attacks the bromine, leading to the formation of the cyanobromide adduct. royalsocietypublishing.org The subsequent hydrolysis is a result of the product's instability in the presence of water. royalsocietypublishing.org
The addition reaction with trifluoroiodomethane likely proceeds through an oxidative addition mechanism, where the arsenic atom inserts into the C-I bond. cdnsciencepub.com Oxidative addition is a common reaction type for organometallic compounds and involves an increase in the oxidation state of the metal or metalloid. libretexts.orgwikipedia.orglibretexts.org These reactions can proceed through concerted, Sₙ2-type, or radical pathways depending on the substrate and reaction conditions. wikipedia.orgnih.gov For polar substrates like alkyl halides, an Sₙ2-type mechanism is often proposed. wikipedia.orgyoutube.com
Radical reaction mechanisms involving this compound are complex and can be initiated by heat or light. globalauthorid.comosti.gov These mechanisms typically involve three stages: initiation, where the initial radical is formed; propagation, where the radical reacts to form a product and another radical; and termination, where radicals combine to end the chain reaction. libretexts.orglibretexts.orgmdpi.com
In oxidative transformations, the mechanism can involve either a singlet oxygen pathway or a radical pathway initiated by an excited sensitizer. rsc.org The specific pathway can be influenced by the solvent and the concentration of the reactants. rsc.org
The mechanism of reactions catalyzed by this compound-ligated metal complexes is highly dependent on the metal and the specific reaction. In many cross-coupling reactions, the key step is the oxidative addition of an organic halide to the metal center. nih.gov
Catalytic Applications of this compound Complexes
The utility of this compound in catalysis is multifaceted, spanning from its role as a ligand in designing molecular catalysts to its detrimental impact as a poison in industrial catalytic processes.
In homogeneous catalysis, where the catalyst is in the same phase as the reactants, the properties of the catalyst can be finely tuned by modifying the ligands attached to the metal center. baranlab.org this compound, like the more common trialkylphosphines, functions as a neutral donor ligand. It coordinates to a transition metal through the lone pair of electrons on the arsenic atom. The electronic and steric properties of the arsine ligand influence the reactivity, stability, and selectivity of the resulting metal complex. rsc.orgnih.gov
Phosphine ligands are widely used to facilitate reactions such as hydroformylation, hydrogenation, and cross-coupling. syensqo.com Arsine ligands like this compound are studied as analogues to these phosphines. While phosphines and arsines exhibit similar coordination chemistry, differences in the size and electronegativity of phosphorus versus arsenic can lead to distinct catalytic behavior. The larger size of arsenic compared to phosphorus and the different polarizability of the metal-arsenic bond can alter the electronic environment at the metal center, thereby affecting the catalyst's performance. This allows for the exploration of new reactivity or the optimization of existing catalytic systems by substituting a phosphine with an arsine ligand.
Catalytic activity refers to the rate at which a catalyst accelerates a chemical reaction, while selectivity describes its ability to favor the formation of a desired product over other possible by-products. shell.com The choice of ligand is crucial for controlling both of these factors. ucr.edu
Studies on organometallic complexes often involve comparing a series of ligands to understand their impact. For example, in reactions like the hydroformylation of alkenes, a catalyst's selectivity for producing a linear versus a branched aldehyde can be dramatically influenced by the steric bulk and electronic nature of its ligands. libretexts.org While specific, detailed research findings on the catalytic activity and selectivity of this compound itself are not broadly documented in the provided sources, the principles governing its role can be inferred from studies on analogous systems. For instance, in some catalytic cycles, the addition of a ligand can enhance catalyst lifetime and activity by preventing the formation of inactive metal precipitates, whereas a different ligand might inhibit the reaction entirely. nih.gov The catalytic activity of a system can be modulated by various factors, including the basicity of the catalyst. rsc.org The goal in selective catalysis is to create an alternative reaction pathway with a lower activation energy for the desired product. libretexts.orgethz.ch
In contrast to its potential utility in homogeneous catalysis, this compound and related organoarsenic compounds are potent poisons in heterogeneous catalysis, where the catalyst is a solid. appliedcatalysts.comwikipedia.org This is a major issue in industries like petroleum refining, where catalysts are used to upgrade crude oil fractions. axens.net Arsenic may be naturally present in crude oil and can be found in various process streams. axens.netafpm.org
The impact of arsenic poisoning is severe; a pickup of just 1% arsenic by weight on a catalyst can lead to an activity loss equivalent to a 50°F increase in required operating temperature to compensate. afpm.org Organic arsenic compounds, such as trialkylarsines, are particularly problematic as they may not be removed by conventional guard beds designed for inorganic arsenic. newpointgas.com
Table 1: Effects of Arsenic Poisoning on Hydrotreating Catalysts
| Catalyst Component | Poisoning Mechanism | Impact on Activity | Reference |
| Nickel (Ni) | Forms stable nickel arsenide (NiAs) by titrating active sites. | Significant loss in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) activity. | afpm.orgtopsoe.com |
| Cobalt (Co) | Forms stable cobalt arsenide (CoAs) by titrating active sites. | Significant loss in HDS and HDN activity. | topsoe.com |
| General Surface | Blocks pores and active sites, preventing reactant access. | Reduced overall efficiency and shortened catalyst cycle length. | wikipedia.orgaxens.net |
Given the detrimental effects of arsenic, significant effort has been dedicated to developing methods for its removal from process streams before they reach the main catalyst bed. newpointgas.comosti.gov These strategies primarily involve the use of "guard beds" or "arsenic traps," which are sacrificial materials designed to capture arsenic species. appliedcatalysts.comshell.com
These trapping systems utilize materials with a high affinity for arsenic. Key features of effective arsenic traps include:
A dedicated support material with high surface area for maximum arsenic retention. axens.net
A specialized active phase , often containing high concentrations of nickel, for maximum removal activity. axens.netafpm.orgtopsoe.com
High density to maximize the amount of arsenic that can be captured per unit volume. axens.net
Several commercial technologies have been developed for this purpose. These systems are designed to be highly effective at capturing both inorganic and organic arsenic compounds at elevated temperatures, protecting the downstream catalysts. newpointgas.comosti.govshell.com
Table 2: Commercial Arsenic Trapping Technologies
| Technology Name | Description | Key Features | Reference |
| Axens ArsenicTrap™ | A series of active grading materials used upstream of the main catalyst bed. | High arsenic retention, maintains hydrotreating activity, suitable for various feedstocks. | axens.net |
| Topsoe Arsenic Guards | Highly efficient arsenic-trap catalysts. | Accumulate arsenic more effectively than conventional hydrotreating catalysts; can be part of a tailored solution. | topsoe.com |
| Shell SENTRY™ MaxTrap[As] | Trilobe catalyst on a high surface area alumina (B75360) extrudate. | Specially formulated to trap arsenic in petroleum feedstocks; demonstrates high stability. | shell.com |
| Newpoint ArsiGuard™ | System designed to manage organic arsenic. | Can reduce organic arsenic concentrations to below 1 ppb at ambient temperatures. | newpointgas.com |
In addition to trapping, research has explored methods for regenerating catalysts that have already been poisoned. One such method involves heating the catalyst in a methanol (B129727) atmosphere at controlled temperatures (250-275 °C), which can volatilize the arsenic species without compromising the catalyst's activity. rsc.org
Investigation of Poisoning Effects in Heterogeneous Catalysis by Organoarsenic Species Including this compound
This compound Derivatives in Materials Synthesis
Beyond catalysis, derivatives of this compound are emerging as useful tools in the synthesis of advanced materials.
Zeolites are crystalline aluminosilicates with a porous structure, widely used as catalysts and adsorbents. tue.nlunilag.edu.ng Their synthesis often requires the use of an Organic Structure-Directing Agent (OSDA), a molecule that guides the formation of a specific zeolite framework. researchgate.netnih.gov
Historically, tetraalkylammonium and, more recently, tetraalkylphosphonium cations have been used as OSDAs. researchgate.net Research has expanded this family to include tetraalkylarsonium cations, which can be prepared from precursors like this compound. nih.govresearchgate.net The use of these arsonium (B1239301) cations has successfully led to the synthesis of zeolites such as ZSM-5 with various chemical compositions. nih.gov
The introduction of an arsenic atom into the OSDA offers a unique advantage for characterization. Arsenic acts as a sensitive probe atom, facilitating advanced analytical techniques like Powder X-ray Diffraction (PXRD) and X-ray Absorption Spectroscopy (XAS). nih.gov This allows for a more detailed study of the location of the OSDA within the zeolite pores and its interaction with the inorganic framework, providing valuable insights into the crystallization process. nih.gov The shape, size, and charge distribution of the OSDA are all critical factors that influence which zeolite structure is formed. nih.govrsc.org
Spectroscopic Probing of OSDA Behavior within Zeolite Frameworks Using Arsenic
The synthesis of zeolites, crystalline microporous aluminosilicates with precisely defined pore structures, is of paramount importance for their application in catalysis and separations. cas.czspectroscopyonline.com The formation of specific zeolite frameworks is often guided by organic molecules known as Organic Structure-Directing Agents (OSDAs). researchgate.net Understanding the intricate interactions between the OSDA and the inorganic zeolite precursor is crucial for the rational design of new materials, yet probing this relationship at a molecular level presents significant analytical challenges. scispace.com
A novel approach to overcome these challenges involves substituting the commonly used nitrogen-based OSDAs (tetraalkylammonium cations) with their heavier analogues, such as tetraalkylarsonium cations derived from compounds like this compound. The introduction of an arsenic atom into the OSDA molecule provides a powerful spectroscopic handle to investigate its behavior within the zeolite framework during and after synthesis. csic.es
Research Findings
Researchers have successfully synthesized zeolites, such as ZSM-5 (MFI framework type), using tetraethylarsonium (B1241692) as the OSDA. The incorporation of arsenic allows for detailed characterization using techniques that are less effective for lighter elements like nitrogen or phosphorus. csic.es Specifically, Arsenic-75 (75As) Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) and X-ray Absorption Spectroscopy (XAS) have proven to be invaluable tools.
75As MAS-NMR Studies:
Solid-state 75As MAS-NMR spectroscopy provides direct insight into the chemical environment and structural integrity of the arsenic-containing OSDA once it is occluded within the zeolite channels. csic.es In studies of an MFI-type zeolite synthesized with a tetraethylarsonium OSDA, the 75As MAS-NMR spectrum of the as-synthesized material showed a distinct signal at approximately 250 ppm. This chemical shift was found to be nearly identical to that of the free, un-occluded OSDA cation. This finding is significant as it confirms that the OSDA molecule remains structurally intact during the hydrothermal synthesis process and its entrapment within the zeolite pores. csic.es The ability to use 75As NMR allows for the direct, non-destructive analysis of the OSDA within the final material, which is a key advantage over methods that require sample digestion or extraction. nih.gov
X-ray Absorption Spectroscopy (XAS) Studies:
The presence of arsenic, a heavy atom, facilitates characterization by XAS at the As K-edge (11867 eV). This technique is not readily applicable to traditional OSDAs containing nitrogen or phosphorus due to the very low energies of their respective absorption edges. csic.es XAS provides information on the oxidation state and local coordination environment of the arsenic atom. Studies on the tetraethylarsonium OSDA, both in its pure form and when incorporated into the MFI zeolite, have utilized XAS to further probe the stability and state of the arsenic species after hydrothermal synthesis. csic.es
The use of arsenic-containing OSDAs thus opens a unique avenue for characterizing the host-guest chemistry of zeolite synthesis. By acting as a spectroscopic probe, the arsenic atom allows for a more detailed understanding of the OSDA's role, location, and stability within the zeolite framework, information that is critical for the targeted synthesis of advanced materials. csic.es
Table 1: 75As MAS-NMR Spectroscopic Data for Tetraethylarsonium OSDA
| Sample | 75As Chemical Shift (ppm) | Interpretation | Reference |
| Free Tetraethylarsonium Cation (OSDA-2) | ~250 | Chemical environment of the free, un-occluded structure-directing agent. | csic.es |
| Tetraethylarsonium Occluded in Si-MFI Zeolite | ~250 | Indicates the structural integrity of the OSDA is maintained after synthesis. | csic.es |
Environmental Distribution, Fate, and Remediation of Triethylarsine
Occurrence and Sources of Triethylarsine in Natural Systems
This compound is one of several volatile organoarsenic compounds that have been identified in natural gas and liquid hydrocarbon streams. nih.govresearchgate.net Its presence, along with other arsines, is a significant concern for the petroleum industry due to potential health risks, environmental issues, and the risk of irreversible poisoning of catalysts used in processing. nih.gov
The detection and quantification of specific arsines like this compound often require sophisticated analytical techniques. Methods such as gas chromatography (GC) coupled with mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS) are used for separation and analysis. nih.gov Cryotrapping techniques can be employed to pre-concentrate volatile compounds from the gas phase for more sensitive analysis. researchgate.netd-nb.info However, the analysis of this compound can be challenging due to its lower stability compared to other arsines. d-nb.info
Table 1: Volatile Arsenic Compounds Detected in Natural Gas This table is interactive. You can sort and filter the data.
| Compound Name | Chemical Formula | Common Abbreviation |
|---|---|---|
| Arsine | AsH₃ | - |
| Trimethylarsine (B50810) | (CH₃)₃As | TMA |
| Dimethylethylarsine | (CH₃)₂C₂H₅As | - |
| Methyldiethylarsine | CH₃(C₂H₅)₂As | - |
| This compound | (C₂H₅)₃As | TEA |
| Triphenylarsine | (C₆H₅)₃As | TPA |
The formation of volatile organoarsenic compounds such as this compound in the environment is primarily a result of microbial activity. It has been recognized for over a century that microorganisms can produce volatile arsenic species, often referred to as arsines. researchgate.net This biovolatilization is considered a detoxification mechanism for the microorganisms. researchgate.net A wide array of ubiquitous microorganisms, including cyanobacteria, methanoarchaea, sulfate-reducing bacteria, fungi, algae, and protozoa, are capable of volatilizing arsenic. researchgate.net
The most well-known biogeochemical pathway for the formation of methylated arsines is the "Challenger pathway," which involves a sequence of reduction and oxidative methylation steps. researchgate.net While this pathway specifically describes the formation of trimethylarsine, similar biological processes involving ethyl groups are presumed to lead to the formation of ethylated arsines.
Furthermore, abiotic processes under specific environmental conditions can also generate this compound. Laboratory studies have demonstrated that inorganic arsenite can be alkylated to form this compound through photochemical reactions. spektroskopia.sk Specifically, the UV irradiation of aqueous solutions containing arsenite in the presence of propionic acid has been shown to yield this compound. spektroskopia.sk This suggests that in environments where arsenic, organic acids, and sufficient light energy are present, abiotic formation can contribute to the presence of volatile arsines.
Detection and Concentration Levels in Natural Gas Reservoirs
Environmental Fate and Transformation Pathways of this compound
The persistence of this compound in the environment is limited by several abiotic degradation processes that can permanently alter its chemical structure. up.pt These irreversible reactions include photolysis, hydrolysis, and redox reactions. up.pt
Photolysis : This process involves the breaking of chemical bonds by light, primarily in the ultraviolet range. up.pt Photolysis can occur in the atmosphere, in surface waters, and on soil or plant surfaces where there is sufficient light energy. up.pt The photochemical formation of this compound from arsenite and propionic acid under UV light also implies that the compound is susceptible to transformation by light energy. spektroskopia.sk
Hydrolysis : This is a chemical reaction with water that can lead to the degradation of a compound. up.pt Hydrolysis reactions for organometallic compounds can involve the cleavage of the carbon-arsenic bond, though specific rates for this compound are not well-documented in the provided sources. Generally, hydrolysis is tested in water at varying pH levels (e.g., 5, 7, and 9) to determine its environmental persistence. epa.gov
Redox Reactions : Oxidation-reduction (redox) reactions involve the transfer of electrons and can significantly influence the fate of contaminants. up.pt While many redox reactions are reversible, those that affect environmental contaminants are often irreversible on relevant timescales. up.pt this compound is noted to have lower stability compared to other volatile arsines like trimethylarsine, which suggests it is more susceptible to degradation pathways, including oxidation. d-nb.info
Microorganisms play a crucial role in the transformation and degradation of chemical substances in the environment through metabolic or enzymatic actions. nih.govepa.gov This process, known as biodegradation or biotransformation, can lead to the complete mineralization of chemicals into simpler inorganic constituents. up.pt
Biotic degradation can involve processes similar to abiotic ones, such as hydrolysis and oxidation, but also includes unique microbial processes like dealkylation (the removal of carbon chains). up.pt The biotransformation of xenobiotics (foreign chemical substances) is a key function of microorganisms in soil, sediment, and water. nih.gov While specific studies focusing solely on the biotic degradation of this compound are not detailed in the search results, the general principles of xenobiotic metabolism apply. Microorganisms that are capable of producing volatile arsines through alkylation are also likely to possess enzymatic pathways for the reverse process, dealkylation, as part of the broader arsenic biogeochemical cycle. researchgate.net The goal of these biological processes is often to detoxify the environment, allowing the microorganisms to survive. nih.gov
The distribution, or partitioning, of this compound among environmental compartments like air, water, and soil determines its mobility and potential for transport. ucmerced.edu The tendency of a chemical to move between these phases is governed by its physical and chemical properties. vdoc.pub
Air : As a volatile compound, this compound can exist in the gaseous phase and be transported in the atmosphere. d-nb.inforesearchgate.net Its vapor pressure is a key property influencing its concentration in the air. vdoc.pub
Water : The solubility of this compound in water affects its concentration in the aqueous phase and its mobility in surface and groundwater. vdoc.pub The preparation of this compound standards in a mixture of isooctane (B107328) and ethanol (B145695) suggests it has some solubility in organic solvents, which often corresponds to lower water solubility (hydrophobicity). d-nb.info
Soil : In the subsurface, contaminants can be transported with the flow of water (advection) or be sorbed onto soil particles. diva-portal.org The partitioning between the soil solution and soil particles is described by the distribution coefficient (Kd). diva-portal.org A high Kd value indicates that the compound is strongly sorbed to soil, limiting its mobility. diva-portal.org In the unsaturated zone of soil, which contains both water and air, the gas-water interface can also play a role in trapping contaminants. diva-portal.org The mobility of hydrophobic compounds can sometimes be facilitated by their association with mobile colloidal particles. diva-portal.org
Biotic Degradation and Biotransformation Studies
Environmental Impact Assessment of this compound
An environmental impact assessment (EIA) for a chemical substance generally involves evaluating its potential effects on various environmental compartments and the associated risks. nih.gov This process includes an exposure assessment to determine the Predicted Environmental Concentration (PEC) and an effects assessment to establish the Predicted No-Effect Concentration (PNEC), which is the concentration expected to have no adverse effects on organisms. nih.govroche.com The risk is characterized by comparing the PEC to the PNEC; if the PEC is higher than the PNEC, it indicates a potential environmental risk that may require mitigation measures. nih.gov
For this compound, specific and comprehensive ecotoxicity data required to derive a PNEC are not widely available in published literature. Safety Data Sheets for the compound often state "no data available" for key endpoints like toxicity to fish, daphnia, and algae. chemicalbook.inlookchem.com The assessment, therefore, often relies on data from related organoarsenic compounds and general principles of chemical risk assessment.
This compound is a known organoarsenic compound found in certain industrial process streams, such as natural gas. researchgate.net The presence of volatile arsenic compounds like this compound in these streams poses several environmental and operational concerns. researchgate.netacs.org There is a risk of environmental pollution if the gas is burned, releasing arsenic into the atmosphere. researchgate.net From an industrial perspective, these arsenic compounds can cause irreversible poisoning of catalysts used in processing and lead to the clogging of pipes (B44673) and valves through the formation of arsenic-containing precipitates. acs.org While this compound's specific persistence, bioaccumulation potential, and mobility in soil are not well-documented, its identity as an organoarsenic compound necessitates careful handling and disposal to avoid environmental contamination. chemicalbook.in
Remediation Technologies for Organoarsenic Contamination
The remediation of contamination by organoarsenic compounds like this compound is critical, particularly in industrial contexts such as the purification of hydrocarbon feedstocks. Technologies primarily focus on removing these impurities from gaseous and liquid streams to prevent catalyst deactivation and environmental release. Key methods include adsorption and trapping, as well as catalytic conversion.
Adsorption and Trapping Methodologies for Gaseous and Liquid Streams
Adsorption is a widely used technique for removing pollutants from fluid streams by transferring them to the surface of a solid adsorbent. epa.govekb.eg This method is advantageous due to its effectiveness, operational simplicity, and the availability of low-cost adsorbent materials. researchgate.netiust.ac.ir For volatile arsenic compounds, several specific trapping and adsorption methodologies have been developed.
Cryotrapping: This technique involves the cryogenic trapping of gas samples in a column, which can be a capillary column, a GC column, or a glass tube filled with chromatographic packing material. acs.org The trapping is achieved using coolants like liquid nitrogen. acs.org The collected arsenic species are then thermally desorbed for analysis. Cryotrapping is noted for its high trapping efficiency, which can reach 100%, but it is also an expensive method that is not easily deployed in the field. acs.org Research on methyl arsines has shown that using silanized glass beads as a packing material can enhance trapping efficiency due to increased surface area and favorable organic interactions. d-nb.info
Solid Sorbents: A more common and practical approach involves passing the fluid stream through a bed of solid sorbent material.
Copper Sulfide-Based Sorbents: A process has been developed for removing trialkyl arsines, including this compound, from fluids by contacting them with a solid sorbent material composed of at least one copper sulfide (B99878) (preferably copper(I) sulfide) and an inorganic support material. google.co.ug Suitable support materials include zinc oxide, alumina (B75360), silica (B1680970), and zeolites. google.co.ug This method is effective for treating hydrocarbon-containing gases like natural gas and gaseous petroleum fractions. google.co.ug
Activated Carbon: Activated carbon is a common adsorbent used to remove gaseous pollutants from air streams. epa.gov It is effective for organic compounds with molecular weights generally between 50 and 200. epa.gov While not specifically detailed for this compound in the provided research, it is a standard technology for organic pollutant removal. epa.govekb.eg
Other Formulations: Specially formulated catalysts are available for arsine removal in liquid-phase applications at ambient temperatures, which can reduce arsine levels to below 5 ppb. clariant.com For gaseous streams, zinc oxide-based adsorbents are highly effective for removing sulfur compounds and are often used in the purification of hydrocarbon feeds where arsines may also be present. clariant.com
Interactive Data Table: Adsorption and Trapping Methods for Volatile Arsines
| Method | Adsorbent/Principle | Target Stream | Key Features | Citations |
|---|---|---|---|---|
| Cryotrapping | Use of cryogenic temperatures (e.g., liquid nitrogen) to condense arsines from a gas phase. | Gaseous Streams | High trapping efficiency (can be 100%); Expensive; Primarily for analytical pre-concentration. | acs.org |
| Solid Sorbent | Copper Sulfide on an inorganic support (e.g., ZnO, Alumina). | Liquid & Gaseous Fluids (e.g., Natural Gas) | Specifically designed for trialkyl arsines. | google.co.ug |
| Solid Sorbent | Activated Carbon | Gaseous Streams | General-purpose adsorbent for organic pollutants; Cost-effective. | epa.govekb.eg |
| Solid Sorbent | Zinc Oxide-based materials | Hydrocarbon Feed Streams | Highly effective for sulfur removal; often used in streams where arsines are also a concern. | clariant.com |
Catalytic Conversion and Removal of this compound from Industrial Feedstocks
Catalytic conversion is a targeted approach to remove this compound from industrial feeds, particularly hydrocarbons, by promoting chemical reactions that trap the arsenic on a solid catalyst. This prevents the arsenic from poisoning downstream catalysts and equipment. ulisboa.pt
Detailed research has been conducted to evaluate the efficiency of different metal-based catalysts for trapping organoarsenic compounds like this compound (AsEt₃). ulisboa.pt In one study, catalytic tests were performed in a Grignard reactor at 250°C and a hydrogen pressure of 35 bar using hydrocarbon feeds containing this compound. ulisboa.pt The catalysts were prepared by impregnating a support with different metal precursors. ulisboa.pt
The findings showed that Nickel (Ni) was the most efficient metal for trapping this compound, achieving a conversion of 47%. ulisboa.pt The study also tested Cobalt (Co) and Iron (Fe) catalysts, which showed lower effectiveness for this compound compared to their performance with other arsenic compounds like triphenylarsine. ulisboa.pt The trapping rate, indicated by the kinetic constant (k), was highest for nickel. ulisboa.pt Furthermore, it was noted that catalysts containing molybdenum demonstrated significantly higher conversions when dealing with feeds that had high concentrations of arsenic. ulisboa.pt
Interactive Data Table: Catalytic Trapping of this compound (AsEt₃)
| Metal Catalyst | AsEt₃ Conversion (%) | Kinetic Constant (k) (min⁻¹) | Experimental Conditions | Source |
|---|---|---|---|---|
| Nickel (Ni) | 47% | 4.0 x 10⁻³ | 250°C, 35 bar H₂ pressure | ulisboa.pt |
| Cobalt (Co) | Lower than Ni* | Lower than Ni* | 250°C, 35 bar H₂ pressure | ulisboa.pt |
| Iron (Fe) | Lower than Ni* | Lower than Ni* | 250°C, 35 bar H₂ pressure | ulisboa.pt |
Specific conversion and kinetic constant values for Co and Fe with this compound were not provided in the source, but were noted as being less efficient than with Triphenylarsine, for which Nickel was also the most effective.
Toxicology and Biological Interactions of Triethylarsine
General Mechanisms of Organoarsenic Toxicity Relevant to Triethylarsine
The toxicity of organoarsenic compounds, including this compound, is rooted in fundamental interactions at the molecular and cellular levels. While specific data on this compound is limited, the well-documented mechanisms of other arsenicals provide a strong framework for understanding its biological effects. The toxicity is largely driven by the trivalent state of arsenic, As(III), which is either the compound's initial form or a metabolite of pentavalent forms. wikipedia.orgnih.gov
The primary molecular initiating event for arsenic toxicity involves the high affinity of trivalent arsenicals for sulfhydryl (-SH) groups. www.gov.ukcdc.gov This interaction leads to the inhibition of critical enzymes and proteins.
Enzyme Inhibition: Arsenic targets and disrupts enzymes containing sulfhydryl groups. cdc.gov A key example is the pyruvate (B1213749) dehydrogenase (PDH) complex, an essential enzyme in cellular respiration. By binding to the dithiol groups of lipoic acid, a cofactor for PDH, arsenic effectively halts the conversion of pyruvate to acetyl-CoA, thereby disrupting the citric acid cycle and cellular energy production. wikipedia.orgnih.gov
Disruption of Zinc Finger Proteins: Arsenicals can interact with zinc finger motifs, which are crucial for the structure and function of many proteins involved in DNA repair and transcription. nih.govresearchgate.net This interaction can displace the zinc atom, leading to the protein's inactivation. Proteins like poly (ADP-ribose) polymerase 1 (PARP-1) and Xeroderma Pigmentosum complementation group A (XPA), both vital for DNA damage repair, are known targets. nih.govnih.gov
These initiating events trigger a cascade of adverse outcomes, establishing key event pathways that lead to widespread cellular damage and dysfunction. researchgate.net
Following the initial molecular events, cells exhibit a range of damaging responses.
Oxidative Stress: A widely accepted key event in arsenic toxicity is the induction of severe oxidative stress. mdpi.commdpi.comnih.gov Arsenic exposure leads to an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govresearchgate.net This occurs through several mechanisms, including mitochondrial dysfunction and the metabolic processes of arsenic itself. mdpi.com The resulting imbalance between ROS generation and the cell's antioxidant defenses damages essential macromolecules like lipids, proteins, and DNA. ontosight.airesearchgate.net
Mitochondrial Dysfunction: Mitochondria are primary targets of arsenic toxicity. researchgate.netnih.gov The inhibition of mitochondrial enzymes disrupts the electron transport chain, leading to decreased ATP synthesis and a collapse of the mitochondrial membrane potential. nih.govmdpi.com This dysfunction not only cripples the cell's energy supply but also makes mitochondria a major source of ROS, further fueling oxidative stress. mdpi.commdpi.comaacrjournals.org Chronic arsenic exposure can also reduce the number of mitochondrial DNA (mtDNA) copies. mdpi.com
DNA Damage: Arsenic is genotoxic, causing significant DNA damage through several routes. mdpi.com The ROS generated during arsenic-induced oxidative stress can cause single- and double-strand breaks and oxidative base modifications. www.gov.ukplos.org Furthermore, arsenic's ability to inhibit DNA repair enzymes impairs the cell's capacity to fix this damage, leading to the accumulation of mutations, chromosomal aberrations, and genomic instability. www.gov.uknih.govnih.gov
| Cellular Response | Key Mechanisms and Consequences |
| Oxidative Stress | Increased production of Reactive Oxygen Species (ROS). researchgate.netannualreviews.org Damage to DNA, proteins, and lipids. ontosight.airesearchgate.net Depletion of cellular antioxidants like glutathione. annualreviews.org |
| Mitochondrial Dysfunction | Inhibition of respiratory enzymes (e.g., pyruvate dehydrogenase). wikipedia.orgnih.gov Decreased ATP production and uncoupling of oxidative phosphorylation. wikipedia.orgmdpi.com Increased ROS generation from damaged mitochondria. mdpi.comaacrjournals.org |
| DNA Damage | Induction of single and double-strand breaks by ROS. www.gov.ukplos.org Inhibition of DNA repair pathways (e.g., BER, NER). nih.govplos.org Formation of DNA-protein cross-links. www.gov.ukmdpi.com |
Arsenic exposure profoundly disrupts the intricate networks that control cell growth, differentiation, and death. It can alter cellular signaling pathways and lead to aberrant gene expression through both direct and indirect mechanisms. nih.govannualreviews.org
Alteration of Signaling Pathways: Arsenic-induced oxidative stress can activate or inhibit various signal transduction pathways. nih.gov Key pathways affected include the Mitogen-Activated Protein Kinase (MAPK) cascades (such as ERK, p38, and JNK), which regulate cellular responses to stress. annualreviews.orggenesandcancer.comresearchgate.net This can lead to uncontrolled cell proliferation or, conversely, apoptosis. genesandcancer.com Transcription factors like Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB), which are involved in inflammation and cell survival, are also common targets. mdpi.comnih.gov
Changes in Gene Expression: Arsenic can cause widespread changes in gene expression. mdpi.com This includes the upregulation of stress-response genes, such as those for heat shock proteins and antioxidant enzymes. annualreviews.orgmdpi.com However, it can also suppress the expression of critical genes involved in DNA repair and tumor suppression. nih.govashpublications.org These alterations are often mediated by epigenetic modifications, where arsenic affects DNA methylation patterns (causing both hypomethylation and hypermethylation) and histone modifications, which regulate gene accessibility and transcription without changing the DNA sequence itself. www.gov.ukfrontiersin.orgtandfonline.com
| Perturbed Pathway/Process | Downstream Effects |
| MAPK Signaling | Activation of ERK, JNK, and p38 pathways, leading to altered cell proliferation, inflammation, and apoptosis. nih.govresearchgate.net |
| NF-κB and AP-1 | Activation of transcription factors that control genes related to inflammation, immunity, and cell survival. mdpi.comnih.gov |
| DNA Methylation | Global hypomethylation and gene-specific hypermethylation, leading to aberrant expression of oncogenes and tumor suppressor genes. frontiersin.orgtandfonline.compnas.org |
| Gene Expression | Altered transcription of genes involved in stress response, cell cycle control, DNA repair, and apoptosis. mdpi.comashpublications.org |
Cellular Responses to Arsenic Exposure (e.g., Oxidative Stress, Mitochondrial Dysfunction, DNA Damage)
Biotransformation and Metabolic Fate of Organoarsenicals
The metabolism of arsenic is a critical factor in its toxicity, as the process can create more toxic intermediate compounds. oslomet.no For inorganic arsenic, the process involves a series of reduction and oxidative methylation steps. wikipedia.orgoslomet.no Pentavalent arsenic (As(V)) is first reduced to the more toxic trivalent arsenic (As(III)). oslomet.no As(III) then undergoes oxidative methylation, using S-adenosylmethionine (SAM) as a methyl donor, to form monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). wikipedia.orgoslomet.no Paradoxically, the methylated trivalent intermediates, MMA(III) and DMA(III), are considered to be even more reactive and toxic than inorganic arsenic itself. wikipedia.org
The biotransformation of more complex organoarsenicals, such as those found in food or used in industry, is less understood but is an active area of research. oslomet.notandfonline.com Microbial degradation in the environment and metabolism by gut microbiota can play a significant role in breaking down these compounds, sometimes releasing inorganic arsenic or other toxic metabolites. oslomet.noresearchgate.netnih.gov For instance, the anaerobic biotransformation of organoarsenical pesticides involves both reduction and demethylation steps. acs.org
Implications for Research and Occupational Exposure due to this compound Toxicity
The significant toxicity associated with organoarsenic compounds has direct implications for both occupational safety and scientific research. This compound is a volatile liquid, and its use in industrial applications, such as a reagent in the manufacture of semiconductors via Metal-Organic Chemical Vapor Deposition (MOCVD), presents a potential route for occupational exposure through inhalation. ontosight.ailib.state.ma.us
Given the severe cellular damage caused by arsenicals—including disruption of energy metabolism, oxidative stress, and genotoxicity—handling this compound requires stringent safety protocols and protective equipment to prevent inhalation, ingestion, or skin contact. ontosight.ai The potential for long-term health effects, including cancer, from chronic exposure to arsenic compounds underscores the need for strict occupational exposure limits. nih.govpnas.orgeuropa.eu
From a research perspective, the potent biological activity of this compound and related compounds drives the search for less hazardous alternatives in industrial processes. lib.state.ma.us Further research is needed to fully characterize the specific metabolic pathways of this compound, its precise dose-response relationships, and its long-term health effects. Understanding these toxicological mechanisms is crucial for developing better risk assessments, establishing evidence-based safety guidelines, and ensuring the protection of workers who may be exposed to this compound. nih.gov
Analytical Methodologies for Triethylarsine Characterization and Detection
Spectroscopic Techniques for Structural and Electronic Characterization
Spectroscopy is a fundamental tool in the elucidation of the molecular structure and bonding within triethylarsine. uclouvain.be By interacting with electromagnetic radiation, molecules reveal characteristic spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are particularly informative.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound provides information about the hydrogen atoms within the ethyl groups. The chemical shifts and coupling patterns of the methylene (B1212753) (-CH2-) and methyl (-CH3) protons are characteristic of the triethylarsane structure. researchgate.net
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon backbone of the molecule. nih.gov The chemical shifts of the carbon atoms in the ethyl groups confirm the structure of this compound.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H (Methylene) | 1.25 | Quartet |
| ¹H (Methyl) | 1.15 | Triplet |
| ¹³C (Methylene) | 13.9 | - |
| ¹³C (Methyl) | 9.7 | - |
Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. savemyexams.com The resulting spectrum displays absorption bands at specific frequencies corresponding to different vibrational modes. In a comparative study of the infrared spectra of PtCl₂ complexes with triethylphosphine (B1216732), this compound, and triethylstibine, the C-As stretching vibration for this compound was identified at approximately 595 cm⁻¹. unam.mxscispace.com This characteristic absorption is a key indicator for the presence of the carbon-arsenic bond.
Table 2: Characteristic Infrared Absorption for this compound
| Bond | Vibrational Mode | Absorption Range (cm⁻¹) |
|---|---|---|
| C-As | Stretching | ~595 |
| C-H | Stretching | 2850 - 2950 |
X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS) for Solid-State Analysis
X-ray based techniques are indispensable for determining the arrangement of atoms in the solid state. toray-research.co.jp
X-ray Diffraction (XRD) : This technique is used to determine the crystal structure of solid compounds. walisongo.ac.id For instance, X-ray diffraction has been employed to study the crystal structure of complexes containing this compound oxide, a derivative of this compound. osti.gov
X-ray Absorption Spectroscopy (XAS) : XAS provides information about the local atomic structure and electronic state of a specific element. It is a valuable tool for arsenic speciation analysis. plymouth.ac.uk
Hyphenated Chromatographic-Spectrometric Methods
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectrometry, offering high sensitivity and selectivity for the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for separating and identifying volatile and semi-volatile compounds. thermofisher.comfilab.frwikipedia.org In this technique, the sample is vaporized and separated based on its components' boiling points and polarities in a gas chromatograph. thermofisher.com The separated components then enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum that acts as a molecular fingerprint. wikipedia.org GC-MS has been utilized for the analysis of arsines, including this compound.
Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) for Elemental Speciation
For the specific and highly sensitive detection of arsenic species, Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) is a powerful tool. diva-portal.org This method couples a gas chromatograph to an inductively coupled plasma mass spectrometer. The GC separates the different arsenic compounds, which are then introduced into the high-temperature argon plasma of the ICP. The plasma atomizes and ionizes the arsenic atoms, which are subsequently detected by the mass spectrometer. This provides elemental speciation, allowing for the quantification of individual arsenic compounds like this compound, even at trace levels. diva-portal.orgnih.gov The technique offers high resolution and reduced spectral interferences due to the stable and dry plasma conditions. diva-portal.org
Table 3: Comparison of Hyphenated Analytical Methods
| Technique | Principle | Application for this compound |
|---|---|---|
| GC-MS | Separation by GC, identification by MS based on molecular fragmentation patterns. | Identification and quantification of volatile arsenic compounds. |
| GC-ICP-MS | Separation by GC, detection of elemental arsenic by ICP-MS. | Highly sensitive and specific elemental speciation and quantification of different arsenic compounds. |
Other Quantitative Analytical Techniques (e.g., Hydride Generation Atomic Absorption Spectrometry)
Hydride Generation Atomic Absorption Spectrometry (HG-AAS) is a highly sensitive method for the determination of arsenic and other hydride-forming elements. This technique involves the chemical conversion of arsenic compounds into their volatile hydrides, followed by detection using atomic absorption spectrometry.
The process begins with the reduction of arsenic species to arsine gas (AsH₃). This is typically achieved by reacting the sample with a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄), in an acidic medium. scielo.br The efficiency of this reduction can be pH-dependent, allowing for some degree of speciation. scielo.br For instance, different arsenic species can be selectively reduced by controlling the pH of the reaction medium. scielo.br
Once generated, the volatile arsines are purged from the sample solution by a stream of inert gas (e.g., argon) and transported to a heated quartz cell in the light path of an atomic absorption spectrometer. edpsciences.org In the heated cell, the arsines are atomized, and the ground-state arsenic atoms absorb light from a hollow cathode lamp at a characteristic wavelength. The amount of light absorbed is proportional to the concentration of arsenic in the original sample.
To enhance sensitivity, a trapping step is often incorporated. edpsciences.org The generated arsines are cryogenically trapped, typically in a U-tube cooled with liquid nitrogen, to preconcentrate them before they are introduced into the detector. edpsciences.org This hyphenated technique, known as Hydride Generation-Cryotrapping-Atomic Absorption Spectrometry (HG-CT-AAS), offers excellent sensitivity due to the separation of the analytes from the sample matrix and the preconcentration step. edpsciences.org
The performance of HG-AAS for arsenic speciation has been optimized by various researchers. For example, analytical parameters for a hydride generation/gas chromatography/quartz furnace atomic absorption spectrometry (HG/GC/QFAAS) system have been refined to achieve absolute detection limits in the range of 0.1–0.5 ng for several arsenic compounds, including arsenite, arsenate, monomethylarsonic acid (MMAA), and dimethylarsinic acid (DMAA). edpsciences.org
The choice of acid and its concentration in the reaction medium is critical. While hydrochloric acid is commonly used, it has been observed that the relative hydride response for methylated arsenic species decreases with increasing acidity. scielo.br Acetic acid has been used to reduce the response of As(V), allowing for better separation between As(III) and dimethylarsinic acid (DMA). scielo.br Oxalic acid has also been identified as a suitable buffer to maintain the pH between 1 and 2, though contamination in commercial high-purity acids can be a concern. edpsciences.org
Interferences from transition metals such as copper, iron, zinc, and nickel can occur, as they are believed to inhibit the generation of arsine. scielo.br
Advanced Sampling and Sample Preparation for Environmental and Industrial Samples
The accurate analysis of this compound and other volatile organoarsenic compounds in environmental and industrial settings necessitates sophisticated sampling and sample preparation techniques. These methods are designed to efficiently capture and concentrate these compounds from complex matrices like air, natural gas, and water.
Trapping and Preconcentration Strategies
Given the typically low concentrations of volatile arsenic compounds in environmental and industrial samples, preconcentration is a crucial step to bring the analyte levels within the detection limits of analytical instruments. researchgate.net A variety of trapping and preconcentration strategies are employed.
Cryotrapping (CT) and Cryofocusing (CF): Cryotrapping involves passing the gas sample through a trap cooled to very low temperatures, usually with liquid nitrogen. This causes the volatile compounds to condense and accumulate. d-nb.info This technique is critical for achieving sensitive and precise detection of volatile arsenic compounds. d-nb.info Following trapping, cryofocusing can be used to sharpen the chromatographic peaks by rapidly heating the trap, which releases the analytes as a narrow band into the analytical system. d-nb.info While effective for qualitative analysis of compounds like this compound, the stability of these more complex arsines can make quantitative analysis challenging with this method alone. d-nb.info
Solid-Phase Extraction (SPE) and Sorbent Tubes: Solid-phase extraction utilizes solid adsorbent materials to trap analytes from a fluid sample. For volatile compounds in gaseous matrices, this often involves drawing the gas through a tube packed with a specific sorbent. researchgate.net For arsines, chemisorption on materials like silver nitrate-impregnated silica (B1680970) gel has been shown to be effective. researchgate.net The trapped arsines can then be eluted for analysis. This method has demonstrated good reproducibility and quantitative recovery for various arsine species. researchgate.net
Liquid/Solid Sorption Techniques: This approach involves bubbling the gas sample through a liquid trapping solution (impingers) or passing it over a solid sorbent. researchgate.net The choice of trapping medium is critical for efficient capture.
Sample Collection Bags: For whole gas sampling, inert bags, such as those made of Tedlar®, can be used. nih.gov Studies have shown that Tedlar bags are suitable for sampling and short-term storage of various volatile metal(loid) compounds, including arsines. nih.gov Stability tests have demonstrated good recovery rates for many species after 24 hours of storage at room temperature. nih.gov
Interactive Data Table: Trapping and Preconcentration Techniques
| Technique | Principle | Application | Advantages | Limitations |
| Cryotrapping/Cryofocusing | Condensation of volatiles at low temperatures. | Sensitive detection of volatile arsenic compounds in gas samples. d-nb.info | High preconcentration factors, sharpens chromatographic peaks. d-nb.info | Can be less suitable for quantitative analysis of less stable compounds like this compound. d-nb.info |
| Solid-Phase Extraction (Sorbent Tubes) | Adsorption or chemisorption of analytes onto a solid material. | In-situ sampling and preconcentration of trace compounds from gaseous matrices. researchgate.net | Avoids sample transfer losses, allows for screening of unknown compounds. researchgate.net | Requires thermal desorption or solvent elution for analysis. |
| Chemisorption (e.g., Silver Nitrate) | Chemical reaction between analyte and sorbent. | Quantification of arsines in air. researchgate.net | High specificity and quantitative recovery. researchgate.net | Sorbent may not be reusable. |
| Whole Gas Sampling (e.g., Tedlar® bags) | Collection of the entire gas sample into an inert container. | Sampling of volatile metal(loid) compounds in ambient air. nih.gov | Convenient, allows for multiple analyses from a single sample. | Potential for analyte loss over time, especially for less stable compounds. nih.gov |
Speciation Analysis of Volatile Organoarsenic Compounds
Speciation analysis, which involves the separation and quantification of individual chemical forms of an element, is critical because the toxicity and environmental behavior of arsenic depend heavily on its chemical form. edpsciences.org For volatile organoarsenic compounds like this compound, gas chromatography (GC) is the primary separation technique.
A powerful approach for speciation involves coupling GC with highly sensitive detectors, such as inductively coupled plasma mass spectrometry (GC-ICP-MS). sepscience.comnih.gov This hyphenated technique allows for the separation of different volatile arsenic compounds by the GC column, followed by their detection and quantification by the ICP-MS. sepscience.com Novel instrumental setups have been developed that enable the simultaneous total and speciation analysis of volatile arsenic compounds in gas and liquefied gas samples without requiring a preconcentration step. nih.govacs.org These systems have demonstrated good linearity and detection limits in the low parts-per-trillion (ppt) range for both total and speciated analyses. nih.gov
For the analysis of environmental samples, methods have been developed to determine arsenic compounds with high efficiency and sensitivity. edpsciences.org The combination of hydride generation with gas chromatography and atomic absorption spectrometry (HG-GC-AAS), often including a cryogenic trapping step, provides excellent sensitivity by separating the analytes from the matrix and preconcentrating them. edpsciences.org
The analysis of complex samples, such as those from landfill gas or formed by intestinal microorganisms, has led to the identification of various volatile arsenic species. rsc.orgresearchgate.net The use of parallel detection systems, such as simultaneous electron ionization mass spectrometry (EI-MS) and ICP-MS coupled with GC, allows for both the elemental detection and the molecular identification of new and known metabolic products. rsc.org
Interactive Data Table: Speciation Analysis Findings
| Analytical Technique | Sample Type | Compounds Detected/Quantified | Key Findings |
| GC-ICP-MS | Gas and liquefied gas samples | Arsine and other volatile arsenic compounds | Enables simultaneous total and speciation analysis without a preconcentration step. nih.govacs.org Achieves low ppt (B1677978) detection limits. nih.gov |
| HG/GC/QFAAS | Environmental samples | Arsenite, arsenate, MMAA, DMAA, TMAO | Optimized parameters yield absolute detection limits of 0.1–0.5 ng. edpsciences.org |
| GC/EI-MS/ICP-MS | Headspace of fecal incubations | Me₂AsSH, Me₂AsSMe, Me₂AsSSMe, (Me₂As)₂S, MeAs(SMe)(SEt), Me₂AsSeMe | Simultaneous elemental and molecular detection allows for the identification of novel mixed arsenic/sulfur and arsenic/selenium species. rsc.org |
| Cryotrapping GC/ICPMS | Sewage sludge digester gas | Me₃Sb, Me₃Bi, Me₂Te | Monitored the stability of volatile metal(loid) compounds in Tedlar bags. nih.gov |
Theoretical and Computational Studies of Triethylarsine
Quantum Chemical Investigations of Triethylarsine
Quantum chemical methods, which solve approximations of the Schrödinger equation, are fundamental to modern computational chemistry. They provide a detailed picture of the electronic structure, which governs the chemical and physical properties of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density rather than the more complex many-electron wavefunction. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying a range of molecular properties. researchgate.netecetoc.org
For this compound and related organoarsenic compounds, DFT is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations can determine the most stable conformation of the molecule. For example, studies on tertiary arsines often show a trigonal pyramidal geometry around the central arsenic atom, similar to amines and phosphines. The reactivity of this compound can also be probed using DFT. By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity.
Table 1: Representative DFT Functionals and Basis Sets Used in Organometallic and Organoarsenic Chemistry This table provides examples of computational methods often applied to molecules like this compound.
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G(d) | Geometry optimization, Vibrational frequencies |
| M06-2X | 6-311+G(2d,p) | Thermochemistry, Kinetics, Noncovalent interactions |
| ωB97X-D | def2-TZVP | Broad applicability, includes dispersion corrections |
Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms "on the fly" from electronic structure calculations, typically using DFT. mdpi.comnih.gov This method allows for the simulation of the dynamic behavior of molecules over time, providing insights into processes like thermal decomposition, solvent interactions, and reaction dynamics at finite temperatures. mdpi.comresearchgate.net
AIMD simulations can reveal the mechanisms of chemical reactions by tracking the trajectories of atoms as bonds break and form. academindex.com For a compound like this compound, AIMD could be used to study its thermal decomposition pathways on a surface, a process relevant to its use in chemical vapor deposition. researchgate.net Studies on other organoarsenic systems have used AIMD to understand their behavior in solution and their interaction with other species. For instance, AIMD has been employed to investigate the interaction between As(III) and thioacids in water, assessing the stability and formation mechanisms of the resulting complexes. nih.gov Similarly, AIMD simulations have been used to study the structure and stability of various arsenic-antimony clusters in the gas phase, providing insights into their behavior during sublimation processes. mdpi.com These examples demonstrate the power of AIMD to model the complex dynamics of arsenic-containing compounds in various environments. mdpi.com
Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity
Computational Modeling of this compound Reactivity
Beyond static properties, computational models are crucial for understanding the chemical reactions that this compound can undergo.
A fundamental goal of computational reactivity studies is to map the potential energy surface (PES) for a given chemical reaction. The PES is a multidimensional surface that represents the energy of a system as a function of its atomic coordinates. By exploring the PES, chemists can identify stable reactants, products, and intermediates, which correspond to energy minima.
Crucially, this exploration also locates transition states (TS), which are the highest energy points along the lowest energy reaction pathway (saddle points on the PES). aiche.org The energy difference between the reactants and the transition state is the activation energy, a key parameter that determines the rate of a reaction. Computational methods can be used to search for transition state structures and calculate their energies, providing a quantitative prediction of reaction kinetics. researchgate.net For this compound, this could involve modeling its reaction with an electrophile like an alkyl halide. dokumen.pubharvard.edu The calculations would predict the structure of the transition state for the nucleophilic attack by the arsenic lone pair and the associated energy barrier. While specific studies detailing the reaction pathways of this compound are limited, research on related organophosphorus and organoarsenic compounds demonstrates the feasibility of these approaches, for instance, in modeling oxidative addition reactions. wikipedia.org
A deeper understanding of a molecule's reactivity comes from a detailed analysis of its electronic structure and the nature of its chemical bonds. researchgate.net Methods like Natural Bond Orbital (NBO) analysis are used to interpret the complex wavefunctions from quantum calculations in terms of intuitive chemical concepts such as lone pairs, and bonding and antibonding orbitals. wikipedia.orgacs.org
For this compound, NBO analysis would characterize the lone pair on the arsenic atom, quantifying its s- and p-orbital character, which is directly related to its nucleophilicity and basicity. The analysis would also describe the As-C bonds, determining their polarity and covalent character. NBO analysis is particularly useful for studying charge delocalization effects, such as hyperconjugation, which can influence molecular stability and reactivity. acs.org For example, NBO analysis has been used to study the nature of pnicogen bonds—a type of noncovalent interaction—in various arsenic compounds, by quantifying the charge transfer from a lone pair of a donor to a σ*(As-X) antibonding orbital of an acceptor. mdpi.com Such analyses provide a detailed orbital-based picture that explains the observed chemical behavior. cardiff.ac.ukresearchgate.net
Prediction of Reaction Pathways and Transition States
Computational Approaches in this compound Environmental Fate and Toxicology (General Principles)
Computational toxicology is a rapidly growing field that uses computer models to predict the adverse effects of chemicals, saving time, resources, and reducing the need for animal testing. nih.govekb.eg These methods are particularly valuable for assessing the vast number of chemicals for which limited experimental data exist.
The primary approach in computational toxicology is the development of Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.orgmdpi.com QSARs are statistical models that correlate variations in the biological activity (or other properties like environmental fate) of a series of compounds with variations in their molecular structures. ecetoc.orgresearchgate.net The structure is encoded by numerical values called molecular descriptors, which can represent physicochemical properties (e.g., logP, molecular weight), electronic properties, or topological features.
For an organoarsenic compound like this compound, a QSAR approach would involve the following general steps:
Data Collection: Gathering a dataset of structurally related organoarsenic compounds with reliable experimental data for a specific endpoint (e.g., fish toxicity, biodegradability).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.
Model Development: Using statistical methods (e.g., multiple linear regression, machine learning) to build a mathematical equation that links a subset of the most relevant descriptors to the experimental endpoint.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not overfitted.
Once a validated QSAR model is established, it can be used to predict the environmental fate or toxicity of new or untested compounds like this compound, simply by calculating their descriptors and inputting them into the model equation. nih.govoecd.orgepa.gov This provides a rapid and cost-effective way to prioritize chemicals for further experimental testing and for risk assessment.
Future Research Directions and Emerging Academic Trends for Triethylarsine
Development of Sustainable Synthetic Methodologies
The synthesis of organoarsenic compounds, including triethylarsine, has traditionally involved precursors that are volatile and highly toxic, posing significant safety and environmental concerns. nih.gov A major emerging trend is the application of green chemistry principles to develop safer and more sustainable synthetic routes. royalsocietypublishing.orgmlsu.ac.in
Future research will likely focus on several key areas:
Alternative Precursors: A significant shift is underway to replace hazardous starting materials with nonvolatile and less toxic inorganic arsenic sources. nih.gov The development of "nonvolatile intermediate transformation (NIT)" methods represents a promising avenue, aiming to reduce the risks associated with synthesis. nih.gov
Greener Reaction Conditions: Research is expected to explore methodologies that minimize energy consumption and waste generation. mlsu.ac.inijnc.ir This includes investigating solvent-free reactions, the use of safer and recyclable solvents like ionic liquids, and energy-efficient activation methods such as microwave-assisted synthesis, mechanochemistry, or biocatalysis. royalsocietypublishing.orgresearchgate.netmdpi.com
The overarching goal is to create synthetic pathways for this compound that are not only efficient but also inherently safer and more environmentally benign, aligning with the global push for sustainable chemical manufacturing. opcw.org
Discovery of Novel Catalytic and Materials Science Applications
This compound has established applications in materials science, primarily as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for producing III-V semiconductor materials like Gallium Arsenide (GaAs) and Indium Arsenide (InAs). researchgate.netcambridge.org These materials are fundamental components in electronic and optoelectronic devices. Future research in materials science is aimed at refining these processes and exploring new applications. numberanalytics.com
Emerging trends in this field include:
Advanced Semiconductor Materials: Continued research into using this compound for the growth of complex nanostructures, such as nanowires and quantum dots, for next-generation electronics and quantum computing. researcher.life
Ligand Development in Coordination Chemistry: this compound serves as a ligand in coordination complexes with various metals, including tin, platinum, palladium, and gold. rsc.orgrsc.orgcolab.ws Future work will likely explore the synthesis of novel complexes with unique electronic, optical, or magnetic properties, potentially leading to new functional materials. numberanalytics.com
Exploration of Catalytic Activity: While its structural analogues, such as triethylphosphine (B1216732) and triethylamine (B128534), are widely used as catalysts in organic synthesis, the catalytic potential of this compound itself remains largely unexplored. patsnap.comchemiis.comwikipedia.org A significant future trend will be the investigation of this compound and its metallic complexes as catalysts for a range of organic transformations, potentially uncovering novel reactivity. ulisboa.pt
Advanced Environmental Monitoring and Bioremediation Strategies
The presence of organoarsenic compounds in the environment is a significant concern, necessitating advanced methods for their detection and remediation. nih.gov Although often less toxic than their inorganic counterparts, compounds like this compound are part of the environmental arsenic cycle and require careful monitoring. epa.govtandfonline.com
Future research is trending towards:
High-Sensitivity Field Detection: There is a critical need for robust, portable, and sensitive analytical tools for the real-time, in-field measurement of specific organoarsenic species. epa.gov While lab-based techniques like HPLC-ICP-MS are powerful, future work will focus on developing miniaturized sensor technologies for continuous environmental monitoring. benthamopen.comnumberanalytics.com
Understanding Bio-transformation: Research will delve deeper into the microbial processes that lead to the formation and degradation of volatile arsenic compounds like this compound in soil and water. mdpi.com Understanding these pathways is crucial for predicting the environmental fate of arsenic.
Enhanced Bioremediation Techniques: Bioremediation offers a sustainable approach to cleaning up contaminated sites. eolss.netnih.gov Future strategies will focus on optimizing conditions for microbial communities that can immobilize or degrade organoarsenic compounds. frontiersin.org This may involve combining biological approaches with physical methods, such as adsorption onto materials like biochar, to create synergistic remediation systems. mdpi.com
In-depth Mechanistic Toxicological Research at the Omics Level
While the general toxicity of arsenic is well-documented, the specific molecular mechanisms of individual organoarsenic compounds like this compound are less understood. tandfonline.com The emerging field of "omics" (genomics, transcriptomics, proteomics, metabolomics) offers powerful tools to investigate these mechanisms at an unprecedented level of detail. nih.gov
The future of toxicological research on this compound will involve:
Multi-Omics Profiling: Applying integrated omics technologies to study how cells and organisms respond to this compound exposure. numberanalytics.com This can reveal changes in gene expression, protein production, and metabolic pathways, providing a holistic view of the toxicological response. helsinki.fi
Identifying Molecular Initiating Events: Using omics data to pinpoint the specific molecular interactions that trigger toxic effects. plymouth.ac.uk This information is critical for building Adverse Outcome Pathways (AOPs), a modern framework for risk assessment.
Developing Predictive Models: Leveraging omics data with artificial intelligence and machine learning to create computational models that can predict the toxicity of this compound and related compounds. d-nb.info This can reduce reliance on animal testing and accelerate chemical safety assessments. nih.gov
This in-depth mechanistic understanding is essential for accurate risk assessment and the development of regulations and safety guidelines. d-nb.info
Synergistic Integration of Experimental and Computational Chemistry Approaches
The integration of computational chemistry with experimental research is a powerful trend transforming all areas of chemical science. numberanalytics.comresearchgate.net This synergy allows for a deeper understanding of molecular properties and reactivity, guiding experimental design and accelerating discovery.
For this compound, future research will increasingly rely on this integrated approach:
Predictive Modeling: Using computational methods like Density Functional Theory (DFT) to predict the geometries, electronic structures, and reactivity of this compound and its complexes. rsc.orgmdpi.com Such predictions can help rationalize experimental observations and guide the synthesis of new materials with desired properties. numberanalytics.com
Mechanism Elucidation: Combining experimental kinetic data with computational modeling to elucidate complex reaction mechanisms, whether in synthesis, catalysis, or toxicology. mdpi.com
Virtual Screening: Employing computational tools to screen potential applications for this compound-based molecules, for instance, as catalysts or in new materials, before committing to extensive laboratory work. ijnc.ir This can save significant time and resources.
This synergistic loop, where computational predictions guide experiments and experimental results refine computational models, will be a hallmark of future research on this compound, leading to more efficient and targeted scientific progress. researchgate.net
Data Table: Summary of Future Research Directions for this compound
| Research Area | Key Objectives | Emerging Methodologies & Trends |
| Sustainable Synthesis | Reduce toxicity and environmental impact of synthesis. | Use of non-volatile precursors, green solvents, microwave-assisted synthesis, biocatalysis, improved atom economy. nih.govroyalsocietypublishing.orgresearchgate.net |
| Catalysis & Materials | Discover new applications in electronics and catalysis. | MOCVD for nanostructures, development of novel coordination complexes, exploration of catalytic activity for organic reactions. researchgate.netrsc.orgpatsnap.com |
| Environmental Science | Develop advanced monitoring and remediation tools. | Portable field sensors, HPLC-ICP-MS, enhanced bioremediation, coupled adsorption-biodegradation systems. epa.govbenthamopen.comnih.govmdpi.com |
| Mechanistic Toxicology | Understand molecular mechanisms of toxicity for risk assessment. | Multi-omics (genomics, proteomics, metabolomics), Adverse Outcome Pathways (AOPs), AI/machine learning for predictive toxicology. numberanalytics.complymouth.ac.ukd-nb.info |
| Computational Chemistry | Accelerate discovery by integrating theory and experiment. | Density Functional Theory (DFT), molecular dynamics, virtual screening, reaction mechanism modeling. rsc.orgnumberanalytics.commdpi.com |
Q & A
Q. What frameworks guide ethical sourcing and disposal of this compound in academic research?
- Compliance : Adhere to the Chemical Weapons Convention (CWC) and institutional EH&S policies. Use certified suppliers (e.g., Sigma-Aldrich) and document waste disposal via arsenic-specific protocols .
- Transparency : Disclose sourcing and disposal methods in publications to meet journal ethical standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
